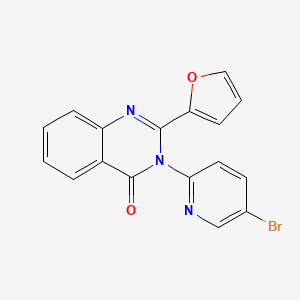

![molecular formula C18H23N3O4S B5514923 1-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5514923.png)

1-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related spiro compounds involves multi-step pathways starting from commercially available building blocks. A notable method is the solid-phase synthesis which has been applied to create derivatives with a quaternary carbon position and subsequent cyclization into compounds with unique 3D architectures, such as spiroquinazolines (Pospíšilová, Krchňák, & Schütznerová, 2018). Another approach involves one-pot, three-component synthesis techniques that efficiently yield novel spiro derivatives (Ghozlan, Abdelmoniem, Abdelmoniem, & Abdelhamid, 2016).

Molecular Structure Analysis

The molecular structure of spiro compounds can be highly intricate, featuring a spiro linkage that connects two or more rings at a single atom. This spiro linkage creates a rigid 3D structure that significantly influences the molecule's chemical and physical properties. X-ray crystallography data support the structural assignments of these compounds, providing insights into their potential to form clathrate structures with various solvate molecules (Mamedov, Kalinin, Gubaidullin, & Litvinov, 2007).

Chemical Reactions and Properties

Spiro compounds are known for their diverse chemical reactivity, which can be manipulated through various functional groups present in the molecule. For instance, acyl migration and debenzylation reactions have been observed in the synthesis of spiro[piperidine-quinolines], highlighting the dynamic nature of these compounds under certain conditions (Kouznetsov et al., 2005).

Wissenschaftliche Forschungsanwendungen

Multi-component Cycloaddition Reactions

One application involves the synthesis of novel hybrid spiroheterocycles through multi-component, 1,3-dipolar cycloaddition reactions. These reactions are chemo-, regio-, and stereoselective, producing compounds with potential for further biological application studies. The use of ionic liquids as reaction mediums, such as 1-butyl-3-methylimidazolium bromide ([BMIm]Br), has been highlighted for its efficacy in yielding excellent product outcomes (Rajesh, Bala, & Perumal, 2012).

Synthesis of Spiro Compounds

Another application is observed in the synthesis of new spiro compounds derived from 11H-indeno[1,2-b]quinoxalin-2-one. The synthesis process involves reactions with semi(thiosemi)carbazides in ethanol, leading to semi(thiosemi)carbazones. These intermediates, upon further reactions, yield compounds with potential antibacterial and antifungal activities, showcasing the versatility of the spiro framework in medicinal chemistry applications (Velikorodov, Stepkina, Shustova, & Ionova, 2015).

Antimicrobial Derivatives

The synthesis and antimicrobial evaluation of novel 6'- Amino-spiro[indeno[1,2-b]quinoxaline[1,3]dithiine]-5'-carbonitrile derivatives have been explored. Through multi-component reactions involving active methylene compounds, these derivatives exhibit significant antibacterial and antifungal effects, underscoring the potential of spiro compounds in developing new antimicrobial agents (Moghaddam‐manesh, Ghazanfari, Sheikhhosseini, & Akhgar, 2020).

Synthesis and Transformation Studies

Studies on the synthesis and transformations of new spiro-4-piperidines, including observations on acetyl migration under certain conditions, provide insights into the structural manipulations possible with spiro compounds. These studies are crucial for understanding the chemical behavior of spiro compounds under various synthetic conditions (Kouznetsov, Diaz, Sanabria, Vargas, Poveda, Stashenko, Bahsas, & Amaro-Luis, 2005).

Antitumor Activity

Research into spiro[imidazolidine-4,3'-thieno[2,3-g]quinoline]-tetraones and spiro[thieno[2,3-g]quinoline-3,5'-[1,2,4]triazinane]-tetraones has revealed potent antiproliferative activity against human tumor cell lines. These compounds, derived from spiro frameworks, demonstrate the potential for spiro compounds in cancer therapy (Bolognese, Correale, Manfra, Esposito, Novellino, & Lavecchia, 2008).

Eigenschaften

IUPAC Name |

1'-[2-(1,1-dioxothiolan-3-yl)acetyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4S/c22-16(11-13-5-10-26(24,25)12-13)21-8-6-18(7-9-21)17(23)19-14-3-1-2-4-15(14)20-18/h1-4,13,20H,5-12H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUAHDOLGHMXST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1CC(=O)N2CCC3(CC2)C(=O)NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(benzylsulfonyl)amino]methyl}benzenesulfonamide](/img/structure/B5514845.png)

![5-methyl-1-(4-methylphenyl)-4-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-2-piperazinone](/img/structure/B5514851.png)

![N-[(3S*,4R*)-1-(3-chloro-2-pyridinyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5514862.png)

![5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5514874.png)

![2-(1-pyrrolidinylmethyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,3-thiazole-5-carboxamide dihydrochloride](/img/structure/B5514895.png)

![6-phenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5514907.png)

![3-(1-methylbutyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514931.png)

![7-(difluoromethyl)-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5514933.png)

![N-(2,5-dichlorophenyl)-2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5514935.png)

![1-(4-methylphenyl)-4-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-2-pyrrolidinone hydrochloride](/img/structure/B5514940.png)

![4-(1H-benzimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5514943.png)

![2-{[4-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5514949.png)